molecular formula C20H41NO7S B14298679 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid CAS No. 115900-04-4

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid

Katalognummer: B14298679
CAS-Nummer: 115900-04-4
Molekulargewicht: 439.6 g/mol
InChI-Schlüssel: IEYSVQJKQVTDTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is a complex organic compound with a unique structure that includes a long-chain fatty acid and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid typically involves the reaction of 3,7,13-trihydroxyoctadecanoic acid with ethane-1-sulfonic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including esterification, amidation, and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of surfactants and emulsifiers for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. Its sulfonic acid group can participate in ionic interactions, while the long-chain fatty acid moiety can integrate into lipid membranes, influencing membrane dynamics and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is unique due to its combination of a long-chain fatty acid and a sulfonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in various scientific fields.

Eigenschaften

CAS-Nummer

115900-04-4

Molekularformel

C20H41NO7S

Molekulargewicht

439.6 g/mol

IUPAC-Name

2-(3,7,13-trihydroxyoctadecanoylamino)ethanesulfonic acid

InChI

InChI=1S/C20H41NO7S/c1-2-3-5-9-17(22)10-6-4-7-11-18(23)12-8-13-19(24)16-20(25)21-14-15-29(26,27)28/h17-19,22-24H,2-16H2,1H3,(H,21,25)(H,26,27,28)

InChI-Schlüssel

IEYSVQJKQVTDTN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(CCCCCC(CCCC(CC(=O)NCCS(=O)(=O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.